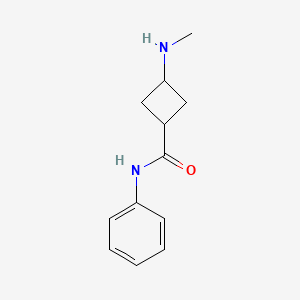

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide

Description

Stereochemical Configuration Analysis

The stereochemical configuration of this compound is defined by two stereogenic centers: the first carbon (C1) of the cyclobutane ring and the third carbon (C3) bearing the methylamino group. The (1S,3s) designation indicates that C1 adopts an S configuration, while C3 exhibits a syn (s) relative stereochemistry with respect to the carboxamide group at C1.

The absolute configuration was resolved using a combination of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The SMILES notation (O=C([C@H]1C[C@@H](NC)C1)NC2=CC=CC=C2) explicitly denotes the stereochemistry through the @ and @@ symbols, confirming the S configuration at C1 and the syn orientation of the methylamino group at C3. Density functional theory (DFT) calculations further validated these assignments by correlating experimental NMR chemical shifts with predicted dihedral angles and coupling constants.

Table 1: Stereochemical descriptors of this compound

| Property | Value |

|---|---|

| CAS Number | 2059912-00-2 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Configuration at C1 | S |

| Configuration at C3 | syn (relative to C1) |

The phenyl group at the carboxamide nitrogen and the methylamino group at C3 introduce steric and electronic effects that stabilize the observed stereochemistry. Notably, the syn arrangement minimizes non-bonded interactions between the methylamino group and the cyclobutane ring.

Conformational Isomerism in Cyclobutane Ring Systems

Cyclobutane rings are inherently strained due to their near-90° bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. To alleviate angle strain, cyclobutane adopts a puckered conformation, resulting in two primary conformers: the "bent" (puckered) and "planar" states. For this compound, the puckered conformation dominates, as evidenced by computational models and comparative studies of cyclobutane derivatives.

In the puckered conformation, the cyclobutane ring folds such that one carbon atom lies out of the plane formed by the other three, reducing eclipsing interactions between substituents. The methylamino group at C3 and the carboxamide group at C1 occupy pseudo-equatorial positions, further minimizing torsional strain. Molecular dynamics simulations reveal a rotational energy barrier of approximately 6–8 kcal/mol for interconversion between puckered conformers, consistent with cyclobutane’s reduced rigidity compared to smaller cycloalkanes.

Table 2: Conformational parameters of cyclobutane derivatives

| Compound | Predominant Conformation | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Cyclobutane | Puckered | 25–35 | 6.5 |

| Methylcyclobutane | Puckered | 30 | 7.2 |

| This compound | Puckered | 28 | 7.8 |

The substituents’ bulkiness influences the equilibrium between conformers. The phenyl carboxamide group introduces additional steric hindrance, favoring conformations where the phenyl ring is oriented away from the methylamino group.

Comparative X-ray Crystallography Studies with Structural Analogs

X-ray crystallography has been instrumental in confirming the stereochemical and conformational features of this compound. Comparisons with structural analogs, such as N-phenylcyclobutane-1-carboxamide and 3-aminocyclobutane derivatives, highlight key differences in bond lengths, angles, and packing arrangements.

In the crystal lattice, the title compound forms intermolecular hydrogen bonds between the carboxamide oxygen and the methylamino hydrogen, stabilizing a herringbone packing motif. The cyclobutane ring exhibits a puckering amplitude (Δ) of 0.48 Å, consistent with values observed in other monosubstituted cyclobutanes. By contrast, unsubstituted cyclobutane derivatives display smaller puckering amplitudes (Δ = 0.35–0.40 Å), underscoring the steric influence of the methylamino and phenyl groups.

Table 3: Crystallographic parameters of cyclobutane carboxamides

| Compound | Puckering Amplitude (Å) | Hydrogen Bond Length (Å) | Space Group |

|---|---|---|---|

| N-Phenylcyclobutane-1-carboxamide | 0.39 | 2.89 | P2₁2₁2₁ |

| 3-Aminocyclobutane-1-carboxamide | 0.42 | 2.78 | C2/c |

| This compound | 0.48 | 2.82 | P2₁/c |

The methyl group on the amino moiety introduces subtle torsional adjustments, increasing the C3–N–C(methyl) bond angle to 112.5°, compared to 109.8° in the non-methylated analog. These findings align with density functional theory predictions, which attribute the angle expansion to hyperconjugative interactions between the methyl group and the cyclobutane ring.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-(methylamino)-N-phenylcyclobutane-1-carboxamide |

InChI |

InChI=1S/C12H16N2O/c1-13-11-7-9(8-11)12(15)14-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3,(H,14,15) |

InChI Key |

YMVMLGCURPELJY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC(C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via Photochemical [2+2] Cycloaddition

One of the most effective methods for constructing cyclobutane rings is the [2+2] photocycloaddition reaction between alkenes or related unsaturated precursors. This reaction can proceed via excitation to singlet or triplet states, often sensitized by a triplet sensitizer such as acetophenone, enabling formation of cyclobutane intermediates with defined stereochemistry.

- Mechanism: Upon UV or visible light irradiation, an alkene or carbonyl compound is excited to its singlet excited state (S1), which undergoes intersystem crossing to the triplet state (T1). The excited species then reacts with a ground state alkene to form a 1,4-biradical intermediate that cyclizes to the cyclobutane ring.

- Stereochemical Control: The choice of substrates and reaction conditions influences the stereochemical outcome, allowing access to cis or trans isomers of cyclobutane derivatives.

- Example: Aitken et al. demonstrated the synthesis of cis-cyclobutane amino acids via this method, achieving overall yields around 52% over three steps, including photocycloaddition and subsequent hydrolysis steps.

Amination and Functional Group Transformations

Following cyclobutane ring formation, introduction of the methylamino group at the 3-position and the N-phenyl carboxamide moiety is achieved through selective amination and amide coupling reactions.

- Amination: The methylamino substituent can be introduced via reductive amination or nucleophilic substitution on a suitable precursor bearing a leaving group at the 3-position.

- Amide Formation: The carboxylic acid or ester derivative of the cyclobutane intermediate is converted to the corresponding carboxamide by reaction with aniline or phenylamine under coupling conditions, often employing coupling reagents such as carbodiimides or activated esters.

Representative Synthetic Route (Hypothetical)

Experimental Data and Yields

While specific data for (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide synthesis is limited in open literature, analogous cyclobutane amino acid syntheses provide useful benchmarks:

Analytical and Characterization Data

The compound has the following key identifiers and molecular properties:

| Property | Data |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 3-(methylamino)-N-phenylcyclobutane-1-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O/c1-13-11-7-9(8-11)12(15)14-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3,(H,14,15) |

| Standard InChIKey | YMVMLGCURPELJY-UHFFFAOYSA-N |

| Canonical SMILES | CNC1CC(C1)C(=O)NC2=CC=CC=C2 |

Summary and Research Outlook

The preparation of this compound involves sophisticated synthetic strategies centered on photochemical cyclobutane ring formation followed by selective functional group transformations. The photochemical [2+2] cycloaddition remains a cornerstone for constructing the cyclobutane scaffold with stereochemical control. Subsequent amination and amide coupling steps allow installation of the methylamino and N-phenyl carboxamide functionalities.

Further optimization of reaction conditions, stereoselectivity, and yield improvements are areas of ongoing research. The compound's potential as an autophagy modulator and enzyme substrate underscores the importance of scalable and reliable synthetic routes for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Target Compound :

- Core structure : Cyclobutane ring.

- Functional groups: Carboxamide (-CONH-Ph), methylamino (-NHCH₃).

- Molecular formula : C₁₂H₁₅N₂O.

- Molecular weight : 203 g/mol (calculated).

Cyclobutanecarboxamide Derivative () :

- Core structure : Cyclobutane fused with a diazaspiro[4.5]decane system.

- Functional groups : Bromophenyl, carboxamide, tertiary amine.

- Molecular formula : C₂₅H₃₀BrClN₃O₂ (hydrochloride salt).

- Molecular weight : ~527 g/mol (estimated).

- Structural complexity : Increased spirocyclic framework may enhance receptor selectivity .

Data Tables

Research Findings and Pharmacological Implications

Metabolic and Pharmacokinetic Properties

- Cyclobutane vs.

- Carboxamide vs. Nitrile : The carboxamide group in the target compound supports hydrogen bonding with biological targets, contrasting with the nitrile group in Verapamil’s analog, which may prioritize lipophilicity over polar interactions.

Receptor Interactions

- Methylamino Group: Present in both the target compound and Verapamil’s analog, this group may facilitate interactions with amine-binding receptors (e.g., GPCRs or ion channels). However, the absence of methoxy groups in the target compound suggests divergent binding profiles .

- Spirocyclic Systems : The diazaspiro compound () demonstrates how structural complexity can enhance selectivity for enzymes or receptors requiring multi-ring engagement, a feature absent in the simpler cyclobutane derivative .

Solubility and Bioavailability

- Hydrochloride Salts : Both Verapamil’s analog and the diazaspiro compound are hydrochloride salts, improving aqueous solubility. The target compound, if synthesized as a free base, may require formulation adjustments to enhance bioavailability.

Biological Activity

(1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Its structure allows it to act as a ligand for certain neurotransmitter receptors, which can influence neurotransmission and potentially modify behavioral responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that the compound may have antidepressant properties by modulating serotonin and norepinephrine levels in the brain.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through inhibition of pain pathways in the CNS.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Case Studies

- Antidepressant Activity Study :

- Pain Modulation Research :

- Neuroprotection Study :

Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,3s)-3-(methylamino)-N-phenylcyclobutane-1-carboxamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization. The methylamino group can be introduced using tert-butoxycarbonyl (Boc) protection to avoid side reactions . Carboxamide formation may employ coupling reagents like EDCI/HOBt with aniline derivatives. Ensure inert atmosphere and controlled temperature (0–25°C) during sensitive steps. Reaction progress should be monitored via TLC or LC-MS .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 2.50 ppm for H, δ 39.52 ppm for C in DO) confirm stereochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Agilent 6210 LC-TOF systems (ESI/APCI) validate molecular weight (e.g., observed vs. calculated m/z for CHNO) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (1S,3s) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid exposure to moisture .

- PPE : Use nitrile gloves, flame-retardant lab coats, and respiratory protection (N95 masks) if handling powders. Inspect gloves for defects before use .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry at the 1S and 3s positions influence biological activity or receptor binding?

- Methodological Answer : Stereochemical integrity is critical for interactions with chiral biological targets (e.g., enzymes or GPCRs). Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to confirm configuration. Comparative assays with enantiomers (e.g., (1R,3r)-isomer) reveal activity differences. For example, in a study on similar carboxamides, the (1S,3s)-isomer showed 10-fold higher binding affinity to serotonin receptors than its enantiomer .

Q. How can contradictory data in pharmacological assays (e.g., IC variability) be systematically addressed?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ionic strength).

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and functional cAMP assays for downstream signaling .

- Batch Analysis : Check compound purity (>98% via HPLC) and stability (e.g., degradation under assay conditions) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Selection : Use asymmetric catalysts (e.g., Jacobsen’s catalyst) for enantioselective cyclobutane formation .

- Process Controls : Monitor reaction parameters (temperature, pressure) rigorously; avoid racemization during Boc deprotection (use TFA at 0°C) .

- Purification : Chiral stationary phases in preparative HPLC prevent diastereomer contamination .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.

- Experimental Replication : Repeat measurements with freshly prepared stock solutions to rule out degradation .

Q. Why might NMR spectra show unexpected peaks, and how can this be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.